molecular formula C₁₅H₂₅D₅O₂ B1161740 Tridecanoic Acid Ethyl-d5 Ester

Tridecanoic Acid Ethyl-d5 Ester

Cat. No.: B1161740
M. Wt: 247.43
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecanoic Acid Ethyl-d5 Ester (ethyl-d5 tridecanoate) is an isotopically labeled derivative of tridecanoic acid, where five hydrogen atoms are replaced with deuterium (d5) at the ethyl ester moiety. This compound (CAS 28267-29-0, unlabeled; sc-474874) is a critical tool in lipid metabolism research, particularly for tracing fatty acid pathways and enzymatic activity in mammalian systems. The incorporation of deuterium enhances its detectability in analytical techniques such as gas chromatography-mass spectrometry (GC-MS), enabling precise quantification of metabolic flux and molecular interactions . Its ester group facilitates participation in hydrolysis and transesterification reactions, making it valuable for studying reaction kinetics and lipid dynamics .

Properties

Molecular Formula

C₁₅H₂₅D₅O₂

Molecular Weight

247.43

Synonyms

Ethyl-d5 n-Tridecanoate;  Ethyl-d5 Tridecanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Tridecanoic Acid Ethyl-d5 Ester and analogous compounds:

Compound Molecular Structure Isotopic Label Key Features Primary Applications References
This compound C13H25COO-C2H5-d5 Deuterium (d5) Enhanced detection in GC-MS; stable isotopic tracer for lipid metabolism. Mammalian lipid flux studies, enzyme kinetics
Tridecanoic Acid Methyl Ester C13H25COO-CH3 None Common FAME; derived from saturated fatty acids. Plant metabolite profiling, VOC analysis
3-Tridecylhexadecanoic Acid Ethyl-d5 Ester C16H31(COO-C2H5-d5)-C13H27 Deuterium (d5) Long-chain ester; influences membrane fluidity and hydrophobic interactions. Lipid membrane dynamics, cellular studies
Pentadecanoic Acid Ethyl-d5 Ester C15H29COO-C2H5-d5 Deuterium (d5) Similar deuterated ethyl ester; shorter chain length. Metabolic tracer in wine/ethanol studies
Tridecanoic Acid, 12-Methyl-, Methyl Ester C13H25(COO-CH3)-CH3 None Branched-chain FAME; alters physical properties and enzyme specificity. Antiviral, antimicrobial assays

Analytical Performance

  • Deuterium Labeling: The ethyl-d5 group in this compound provides distinct mass spectral signatures, avoiding overlap with endogenous protonated esters in GC-MS analysis. This contrasts with non-deuterated analogs like Tridecanoic Acid Methyl Ester, which require careful chromatographic separation .
  • Stability: Deuterated esters are prone to transesterification in acidic environments (e.g., wine), limiting their utility in ethanol-rich systems compared to non-deuterated FAMEs .

Research Findings and Limitations

  • Metabolic Tracing : Ethyl-d5 esters enable real-time tracking of lipid oxidation in mammalian cells, as demonstrated in RNAi studies targeting CPT2, a mitochondrial lipid transporter .
  • Limitations: Deuterated esters are cost-prohibitive (e.g., $380/25 mg for Ethyl-d5 vs. $0.5–5/mg for non-deuterated FAMEs) and less stable in reactive matrices .

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